![molecular formula C18H19NO B1612753 1-Benzhydryl-3-(methoxymethylene)azetidine CAS No. 676125-58-9](/img/structure/B1612753.png)
1-Benzhydryl-3-(methoxymethylene)azetidine
Overview
Description
1-Benzhydryl-3-(methoxymethylene)azetidine, also known as BMMA, is a chemical compound that belongs to the family of azetidines. This compound has gained significant attention in scientific research due to its unique properties and potential applications in various fields. BMMA is a versatile compound that can be synthesized using various methods, and its mechanism of action and biochemical effects have been extensively studied. In
Scientific Research Applications
1-Benzhydryl-3-(methoxymethylene)azetidine has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, 1-Benzhydryl-3-(methoxymethylene)azetidine has been shown to have potent anticancer and antiviral activities, and it has been explored as a potential drug candidate for the treatment of cancer and viral infections. In material science, 1-Benzhydryl-3-(methoxymethylene)azetidine has been used as a building block for the synthesis of various polymers and materials. In organic synthesis, 1-Benzhydryl-3-(methoxymethylene)azetidine has been used as a chiral auxiliary for the synthesis of enantiomerically pure compounds.
Mechanism Of Action
The mechanism of action of 1-Benzhydryl-3-(methoxymethylene)azetidine is not fully understood, but it is believed to involve the inhibition of protein synthesis. 1-Benzhydryl-3-(methoxymethylene)azetidine has been shown to inhibit the activity of the ribosome, which is responsible for protein synthesis. This inhibition leads to the accumulation of incomplete proteins, which can then trigger a cellular response that ultimately leads to cell death.
Biochemical and Physiological Effects:
1-Benzhydryl-3-(methoxymethylene)azetidine has been shown to have potent anticancer and antiviral activities, and it has been explored as a potential drug candidate for the treatment of cancer and viral infections. 1-Benzhydryl-3-(methoxymethylene)azetidine has also been shown to have anti-inflammatory and analgesic effects, and it has been explored as a potential drug candidate for the treatment of pain and inflammation.
Advantages And Limitations For Lab Experiments
One of the advantages of using 1-Benzhydryl-3-(methoxymethylene)azetidine in lab experiments is its versatility. 1-Benzhydryl-3-(methoxymethylene)azetidine can be synthesized using various methods, and it can be used as a building block for the synthesis of various compounds and materials. However, one of the limitations of using 1-Benzhydryl-3-(methoxymethylene)azetidine is its toxicity. 1-Benzhydryl-3-(methoxymethylene)azetidine has been shown to have cytotoxic effects, and caution should be taken when handling this compound.
Future Directions
There are several future directions for the study of 1-Benzhydryl-3-(methoxymethylene)azetidine. One direction is the exploration of its potential as a drug candidate for the treatment of cancer and viral infections. Another direction is the development of new synthetic methods for the synthesis of 1-Benzhydryl-3-(methoxymethylene)azetidine and its derivatives. Additionally, the study of the mechanism of action of 1-Benzhydryl-3-(methoxymethylene)azetidine and its effects on cellular processes could lead to the development of new therapeutic strategies for the treatment of various diseases.
Conclusion:
In conclusion, 1-Benzhydryl-3-(methoxymethylene)azetidine is a versatile compound that has gained significant attention in scientific research due to its unique properties and potential applications in various fields. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 1-Benzhydryl-3-(methoxymethylene)azetidine have been explored in this paper. Further research on 1-Benzhydryl-3-(methoxymethylene)azetidine could lead to the development of new therapeutic strategies for the treatment of various diseases.
properties
IUPAC Name |
1-benzhydryl-3-(methoxymethylidene)azetidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO/c1-20-14-15-12-19(13-15)18(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-11,14,18H,12-13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFDLMLXAYRDTNX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC=C1CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90619544 | |
Record name | 1-(Diphenylmethyl)-3-(methoxymethylidene)azetidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90619544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzhydryl-3-(methoxymethylene)azetidine | |
CAS RN |
676125-58-9 | |
Record name | 1-(Diphenylmethyl)-3-(methoxymethylidene)azetidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90619544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.